molecular formula C24H50S2 B3025605 Di-tert-dodecyl disulfide CAS No. 440659-94-9

Di-tert-dodecyl disulfide

Cat. No.: B3025605
CAS No.: 440659-94-9
M. Wt: 402.8 g/mol
InChI Key: LEDIWWJKWAMGLD-UHFFFAOYSA-N
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Description

Di-tert-dodecyl disulfide is an organic compound with the molecular formula C24H50S2. It is a disulfide, meaning it contains a bond between two sulfur atoms. This compound is known for its stability and is used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-dodecyl disulfide can be synthesized through the oxidative coupling of thiols. One common method involves the reaction of tert-dodecyl thiol with an oxidizing agent such as hydrogen peroxide or iodine. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of the disulfide bond .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale oxidative coupling processes. These processes often employ continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Di-tert-dodecyl disulfide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Di-tert-dodecyl disulfide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.

    Biology: It serves as a model compound for studying disulfide bond formation and cleavage in biological systems.

    Medicine: Research into its potential as an antioxidant and its role in redox biology is ongoing.

    Industry: It is used as an additive in lubricants and as a stabilizer in polymer production

Mechanism of Action

The primary mechanism by which di-tert-dodecyl disulfide exerts its effects is through the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the structural integrity of proteins and other biomolecules. The compound can undergo redox reactions, where it alternates between its reduced (thiol) and oxidized (disulfide) states, thereby participating in various biochemical pathways .

Comparison with Similar Compounds

  • Di-tert-butyl disulfide
  • Di-tert-nonyl disulfide
  • Dimethyl disulfide
  • Diethyl disulfide

Comparison: Di-tert-dodecyl disulfide is unique due to its longer alkyl chains, which confer greater hydrophobicity and stability compared to shorter-chain disulfides like dimethyl disulfide. This makes it particularly useful in applications requiring long-lasting stability, such as in lubricants and polymers .

Properties

IUPAC Name

2-methyl-2-(2-methylundecan-2-yldisulfanyl)undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50S2/c1-7-9-11-13-15-17-19-21-23(3,4)25-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDIWWJKWAMGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067313
Record name Disulfide, di-tert-dodecyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Disulfide, di-tert-dodecyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

27458-90-8
Record name Disulfide, di-tert-dodecyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disulfide, di-tert-dodecyl
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disulfide, di-tert-dodecyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-dodecyl disulphide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Di-tert-dodecyl disulfide
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Di-tert-dodecyl disulfide
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Di-tert-dodecyl disulfide

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